3-(2-fluoro-5-methylphenyl)-1H-pyrazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

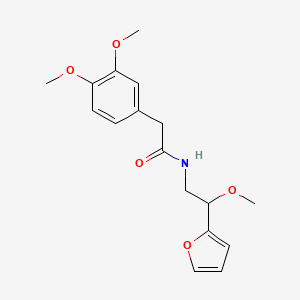

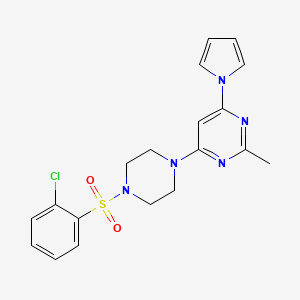

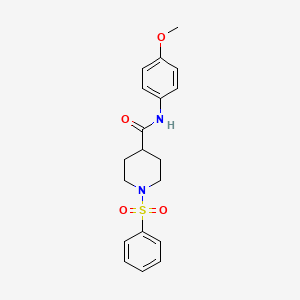

The compound “3-(2-fluoro-5-methylphenyl)-1H-pyrazol-5-amine” belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an appropriate phenylboronic acid with a pyrazole derivative in the presence of a transition metal catalyst . This is a type of Suzuki-Miyaura coupling, a widely-used method for forming carbon-carbon bonds .Molecular Structure Analysis

The molecular structure of this compound would be expected to include a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) attached to a phenyl ring (a six-membered ring of carbon atoms) which is substituted with a fluorine atom and a methyl group .Chemical Reactions Analysis

In general, phenylpyrazoles can participate in various chemical reactions. For example, they can undergo palladium-catalyzed cross-coupling reactions with boronic acids . The specific reactions that “3-(2-fluoro-5-methylphenyl)-1H-pyrazol-5-amine” can participate in would depend on the specific conditions and reagents present .科学的研究の応用

Multi-Responsive Properties in Chemosensors

A study by Gao et al. (2018) synthesized a novel diarylethene containing a 3-(4-methylphenyl)-1H-pyrazol-5-amine, demonstrating its multi-responsive properties influenced by UV/Vis lights and metal ions. This compound showed excellent fluorescence sensing ability for Al3+ and Zn2+ with a very low detection limit and was successfully applied in detecting these ions in actual water samples (Gao et al., 2018).

Antimicrobial Activity

Mistry et al. (2016) focused on synthesizing various derivatives of 3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl and evaluating their antimicrobial activity. Several compounds demonstrated excellent to good antibacterial activity compared to reference drugs (Mistry et al., 2016).

Reductive Amination Process

Bawa et al. (2009) described a reductive amination process involving 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-chloro-4-fluoroaniline, highlighting the synthesis of secondary amines and their importance in pharmaceuticals, dyes, and fine chemicals (Bawa et al., 2009).

Intramolecular Hydrogen Bonding in Pyrazole Derivatives

Szlachcic et al. (2020) analyzed pyrazole derivatives and discussed the high temperature requirements for the reductive cyclization of these derivatives, considering the existence of intramolecular hydrogen bonds (Szlachcic et al., 2020).

Corrosion Inhibition in Pure Iron

Chetouani et al. (2005) investigated the inhibitory effect of bipyrazole compounds on corrosion of pure iron in acidic media. These compounds showed efficient inhibition, with the efficiency increasing with the concentration (Chetouani et al., 2005).

Apoptosis Induction and Anti-Infective Properties

Bansal et al. (2020) synthesized N-[{(substituted-phenylthiazol-2-yl)-3-aryl-1H-pyrazol-4-yl}methylene]-5-substituted-thiazol-2-amine analogs, which were evaluated for their anti-infective and cytotoxic activities. Some derivatives showed significant apoptosis induction in tested cells (Bansal et al., 2020).

特性

IUPAC Name |

5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-6-2-3-8(11)7(4-6)9-5-10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRGBIBAWNHZJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=CC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-fluoro-5-methylphenyl)-1H-pyrazol-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}benzoic acid](/img/structure/B2445542.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2445543.png)

![7-ethyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2445545.png)

![2-[9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2445549.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2445555.png)

![2-Bromo-6-chloro-imidazo[1,2-a]pyridine](/img/structure/B2445556.png)